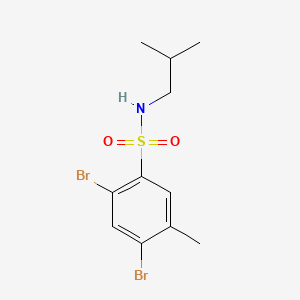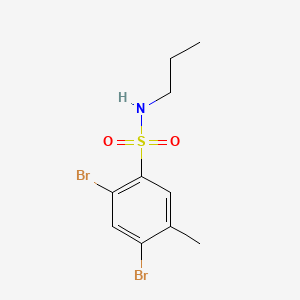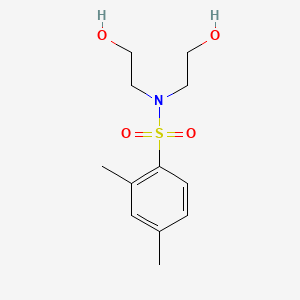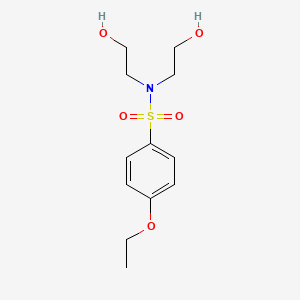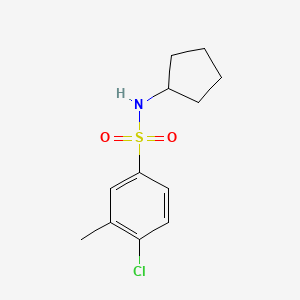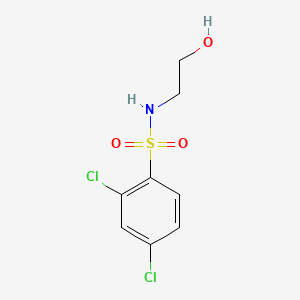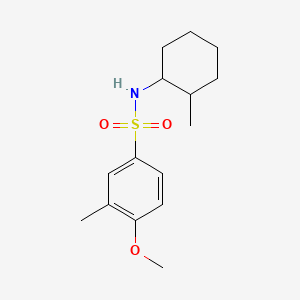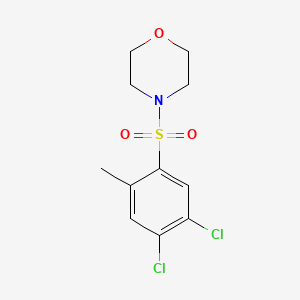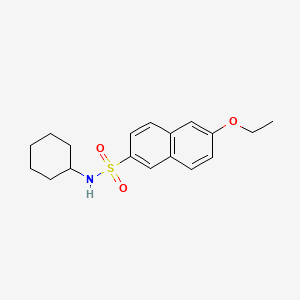
Vat Black 38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vat Black 38 is an organic synthetic dye known for its deep red crystalline powder form. It is soluble in water, alcohol, and sodium hydroxide solution but insoluble in organic solvents . This compound is primarily used in the dyeing of textiles, inks, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: This involves reducing the dye to a soluble form using a strong reducing agent such as sodium hydrosulphite and sodium hydroxide . The dye is then oxidized back to its insoluble form upon application to the textile material .
Industrial Production Methods: Industrial production of Vat Black 38 involves the same vatting process but on a larger scale. The dye is first dispersed in water, then reduced and solubilized using sodium hydrosulphite and sodium hydroxide. The soluble dye is absorbed by the textile material from an alkaline reducing medium and then reoxidized to its original insoluble form .
Chemical Reactions Analysis
Types of Reactions: Vat Black 38 undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Sodium hydrosulphite, sodium hydroxide.
Oxidizing Agents: Atmospheric oxygen, sodium perborate, potassium dichromate.
Major Products Formed: The major product formed from these reactions is the insoluble form of Vat Black 38, which is used for dyeing textiles .
Scientific Research Applications
Vat Black 38 has several scientific research applications, including:
Textile Dyeing: Due to its excellent fastness properties, Vat Black 38 is widely used in the dyeing of cotton and other cellulose fibers.
Ink Production: It is used in the production of inks due to its deep color and stability.
Plastic Coloring: Vat Black 38 is also used in the coloring of plastics.
Mechanism of Action
The mechanism of action of Vat Black 38 involves its reduction to a soluble form, absorption by the textile material, and subsequent oxidation back to its insoluble form. This process ensures that the dye is firmly fixed to the textile fibers, providing excellent fastness properties .
Comparison with Similar Compounds
- Vat Yellow 1
- Vat Blue 4
- Vat Black 25
Comparison: Vat Black 38 is unique due to its deep red crystalline powder form and its excellent fastness properties. Compared to other vat dyes like Vat Yellow 1 and Vat Blue 4, Vat Black 38 offers superior stability and color depth .
Properties
CAS No. |
12237-35-3 |
|---|---|
Molecular Formula |
N2O4Pb |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


